molecular formula C10H13NO3 B12511360 3-Amino-2-(3-methoxyphenyl)propanoic acid

3-Amino-2-(3-methoxyphenyl)propanoic acid

Cat. No.: B12511360
M. Wt: 195.21 g/mol
InChI Key: LNTQBWYEEYBVAK-UHFFFAOYSA-N
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Description

3-Amino-2-(3-methoxyphenyl)propanoic acid: is an organic compound with the molecular formula C10H13NO3 It is a derivative of phenylalanine, where the phenyl ring is substituted with a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas . This method ensures high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on charcoal is a typical reducing agent.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-2-(3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with various receptors and signaling pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-(3-methoxyphenyl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological systems. The presence of both amino and methoxy groups provides versatility in chemical reactions and potential biological activities.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-amino-2-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)

InChI Key

LNTQBWYEEYBVAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CN)C(=O)O

Origin of Product

United States

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